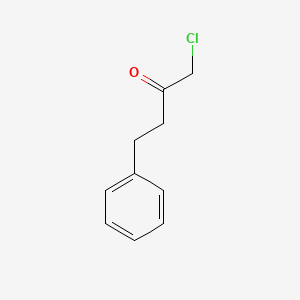
1-Chloro-4-phenyl-2-butanone
Overview
Description
1-Chloro-4-phenyl-2-butanone is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is structurally similar to tosyl phenylalanyl chloromethyl ketone (tpck), which is a known protease inhibitor . TPCK inhibits chymotrypsin and some cysteine proteases such as caspase, papain, bromelain, or ficin .
Mode of Action
TPCK is observed covalently bound in the active site of Caspase 3 . The chloromethyl group reacts with the active site cysteine to form a covalent bond with the loss of the chlorine .
Biochemical Pathways
Protease inhibitors like tpck can affect various biochemical pathways by inhibiting the activity of proteases, which play crucial roles in many biological processes, including digestion, immune response, cell cycle progression, and apoptosis .
Properties
IUPAC Name |
1-chloro-4-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXNFZYATAMYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448369 | |
| Record name | 1-chloro-4-phenyl-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20845-80-1 | |
| Record name | 1-chloro-4-phenyl-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the challenges associated with achieving high diastereoselectivity in the reduction of 1-chloro-4-phenyl-2-butanone derivatives?
A: Traditional reduction methods like the Meerwein-Ponndorf-Verley (MPV) reaction often favor the undesired (S,S) diastereomer. [] This preference poses a significant challenge in obtaining the desired (R,S) product with high selectivity.
Q2: What strategies have been explored to improve the diastereoselective reduction of these compounds towards the desired (R,S) diastereomer?
A2: Researchers have investigated several approaches to enhance the selectivity:
- Catalyst Modification in MPV Reduction: Replacing the standard aluminum isopropoxide catalyst with aluminum tert-butoxide led to a significant increase in reaction rate, though the diastereoselectivity still favored the undesired (S,S) product. [, ]
- Asymmetric Transfer Hydrogenation: Utilizing chiral rhodium catalysts like CpRhCl[(R,R)-Tsdpen] in asymmetric transfer hydrogenation reactions successfully yielded the desired (R,S) diastereomer with high diastereomeric excess (up to 93% de). [, ]
- Chiral Oxazaborolidine Catalysts: These catalysts have shown great promise, achieving an unprecedented diastereomeric ratio of 9.5:1 in favor of the (R,S) product. []
- N-Protecting Group Influence: Switching the N-protecting group from boc to phthalimide reversed the diastereoselectivity of the MPV reduction, favoring the desired (R,S) product. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














